1-Phenylthioethylidenechromium pentacarbonyl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylthioethylidenechromium pentacarbonyl can be synthesized through the reaction of chromium hexacarbonyl with phenylthioacetylene under specific conditions . The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation . The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-Phenylthioethylidenechromium pentacarbonyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromium-containing species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state chromium complexes.
Substitution: The carbonyl ligands in the compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure selectivity and yield .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield chromium oxides, while substitution reactions can produce a variety of chromium-ligand complexes .
Scientific Research Applications
1-Phenylthioethylidenechromium pentacarbonyl has several scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Chromium hexacarbonyl: A well-known chromium complex with six carbonyl ligands.
Phenylthioacetylene: A precursor used in the synthesis of 1-Phenylthioethylidenechromium pentacarbonyl.
Other organochromium compounds: Various organochromium complexes with different ligands and coordination environments.
Uniqueness
This compound is unique due to its specific ligand arrangement and the presence of a phenylthioethylidene group . This gives it distinct chemical properties and reactivity compared to other chromium complexes .
Properties
CAS No. |
23626-10-0 |
---|---|
Molecular Formula |
C13H14CrO5S |
Molecular Weight |
334.31 g/mol |
InChI |
InChI=1S/C8H14S.5CO.Cr/c1-2-9-8-6-4-3-5-7-8;5*1-2;/h8H,3-7H2,1H3;;;;;; |
InChI Key |
LOEORKBJXKJKPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=[Cr])SC1CCCCC1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+] |
Origin of Product |
United States |
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